molecular formula C13H17NO5S B1300284 2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester CAS No. 354547-58-3

2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester

Cat. No. B1300284
CAS RN: 354547-58-3
M. Wt: 299.34 g/mol
InChI Key: KOXJDCWMAGXWNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CTCME involves several steps. One common approach is the protodeboronation of alkyl boronic esters. Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method, when paired with a Matteson–CH₂–homologation, enables the formal anti-Markovnikov alkene hydromethylation, a valuable transformation . Further optimization and exploration of alternative synthetic routes are ongoing.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, a widely applied method for forming carbon-carbon bonds. The presence of a thiophene ring provides an aromatic component that can participate in these reactions, leading to the synthesis of polyaromatic hydrocarbons, which are essential in materials science and pharmaceuticals .

Sensing Applications

The boronic ester moiety of the compound can interact with diols and Lewis bases, such as fluoride or cyanide anions. This interaction can be exploited in the development of sensors for detecting these anions, which have significant environmental and biological implications .

Catalytic Protodeboronation

In catalytic protodeboronation, the compound could potentially be used to remove boron moieties from organic molecules. This process is crucial for the purification of synthetic intermediates and the preparation of final products in pharmaceutical research .

properties

IUPAC Name

4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-4-8-7(2)20-12(11(8)13(18)19-3)14-9(15)5-6-10(16)17/h4-6H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXJDCWMAGXWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Carboxy-propionylamino)-4-ethyl-5-methyl-thiophene-3-carboxylic acid methyl ester

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